tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound recognized for its stability and reactivity, making it a significant intermediate in organic synthesis. Its molecular formula is , and it has various applications in chemistry, biology, and medicine. The compound is often utilized in the development of agrochemicals and pharmaceuticals due to its unique structural characteristics.
This compound can be synthesized through specific chemical reactions involving 2,6-dichloropyrimidine and tert-butyl isocyanate, among other reactants. The compound is commercially available from various chemical suppliers, which provide it for research and industrial applications.
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate falls under the category of carbamates, a class of compounds characterized by the presence of a carbamate functional group. It is also classified as a pyrimidine derivative due to its structural components.
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate. This reaction is generally carried out in a solvent such as dichloromethane under controlled conditions to optimize yield and purity.
The molecular structure of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate features a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions and a tert-butyl carbamate group at the nitrogen atom of the pyrimidine.
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate can undergo several types of chemical reactions:
The products formed depend on the specific conditions and reagents used during these reactions.
The mechanism of action for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific biological targets. Although detailed pathways are not fully elucidated, it is believed that this compound may inhibit certain enzymes or receptors within biological systems.
Research indicates that compounds similar to tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate exhibit potential biological activities, including antifungal properties. The exact biochemical pathways affected remain an area of ongoing investigation .
The compound typically appears as a white solid with stable characteristics under standard laboratory conditions.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in organic synthesis and biological research .
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has diverse applications across several scientific fields:
Systematic Nomenclature:
Molecular Framework:
Table 1: Structural Comparison of Related Carbamate-Pyrimidine Hybrids
Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate | C₁₀H₁₃Cl₂N₃O₂ | 278.14 | N-methylation at carbamate nitrogen [1] |
tert-Butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate | C₁₂H₁₈ClN₃O₃ | 287.74 | 2-Methoxyethyl substituent, monochlorinated [5] |
tert-Butyl (2-chloropyridin-4-yl)carbamate | C₁₀H₁₃ClN₂O₂ | 228.675 | Pyridine core vs. pyrimidine [6] |
Spectroscopic Signatures:
Evolution of Synthetic Routes:Early syntheses relied on stepwise assembly of the pyrimidine ring, but modern protocols utilize direct carbamoylation of commercially available 2,4,6-trichloropyrimidine. Regioselective amination at C4 followed by Boc protection yields the title compound in >75% purity [2]. This streamlined approach enabled kilogram-scale production to meet medicinal chemistry demand.
Strategic Advantages in Synthesis:
Transformative Applications:
KRAS Oncoprotein Inhibitor Development:The 2025 study (PMC12114952) utilized this intermediate to synthesize pyrido[4,3-d]pyrimidine-based KRAS-G12D inhibitors. Compound 10k demonstrated exceptional enzymatic inhibition (IC₅₀ = 9 nM) through:
Table 2: Synthetic Applications in Drug Discovery Programs
Therapeutic Target | Derivative Structure | Biological Activity | Key Transformation |
---|---|---|---|
KRAS-G12D inhibitors | Pyrido[4,3-d]pyrimidines | IC₅₀ = 0.009 μM (enzyme) | Suzuki coupling at C4, Boc deprotection [3] |
GPR119 agonists | N-(Trifluoromethyl)pyrimidin-4-amines | EC₅₀ < 0.1 μM (cAMP) | Nucleophilic substitution with piperazines |
PROTAC degraders | KRAS-G12D degraders | DC₅₀ = 50-100 nM | Conjugation to VHL ligands via PEG linkers [3] |
Diverse Pharmacological Applications:
Synthetic Versatility Demonstrated:
graph LR A[2,4,6-Trichloropyrimidine] --> B(Regioselective C4 amination) B --> C[Boc protection] C --> D[tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate] D --> E1[Buchwald-Hartwig at C4] D --> E2[Nucleophilic substitution at C2] D --> E3[Directed metalation at C5] E1 --> F1(KRAS inhibitors) E2 --> F2(Kinase inhibitors) E3 --> F3(P450 modulators)
Emerging Applications:Recent innovations exploit the C5 hydrogen for directed ortho-lithiation, enabling:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: